molecular formula C9H5BrClN B2535386 4-Bromo-6-chloroisoquinoline CAS No. 1782579-25-2

4-Bromo-6-chloroisoquinoline

Cat. No.: B2535386
CAS No.: 1782579-25-2
M. Wt: 242.5
InChI Key: ILDCANXWZDYTFD-UHFFFAOYSA-N
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Description

4-Bromo-6-chloroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family It is characterized by the presence of bromine and chlorine atoms at the 4th and 6th positions of the isoquinoline ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloroisoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of isoquinoline derivatives. For instance, 4-bromaniline can be used as a starting material, which undergoes a series of reactions including cyclization and halogenation to yield the target compound .

Industrial Production Methods: Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process often involves the use of catalysts and controlled reaction conditions to facilitate the halogenation steps. The comprehensive yield of such industrial processes can reach up to 70% or more, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted isoquinolines with different functional groups attached to the ring .

Scientific Research Applications

4-Bromo-6-chloroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloroisoquinoline involves its interaction with various molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For instance, it may inhibit specific enzymes by forming strong halogen bonds with active site residues, thereby modulating biochemical processes .

Comparison with Similar Compounds

  • 4-Bromo-6-iodoquinoline
  • 4-Bromo-6-methoxyquinoline
  • 4-Bromo-6-fluoroquinoline
  • 6-Bromo-4-chloroquinoline

Comparison: 4-Bromo-6-chloroisoquinoline is unique due to the specific positioning of bromine and chlorine atoms, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, such as 4-Bromo-6-iodoquinoline, the presence of chlorine instead of iodine can result in different electronic and steric effects, leading to variations in chemical behavior and biological activity .

Properties

IUPAC Name

4-bromo-6-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDCANXWZDYTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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